molecular formula C6H8FN3O3 B1203142 Fluoromisonidazole F-18 CAS No. 104613-87-8

Fluoromisonidazole F-18

Cat. No.: B1203142
CAS No.: 104613-87-8
M. Wt: 188.15 g/mol
InChI Key: HIIJZYSUEJYLMX-JZRMKITLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoromisonidazole F-18, also known as 1-fluoro-3-(2-nitroimidazol-1-yl)-propan-2-ol, is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a derivative of nitroimidazole and is labeled with the positron-emitting isotope fluorine-18. This compound is widely used for imaging hypoxic conditions in cells, particularly in solid tumors, due to its ability to selectively accumulate in hypoxic regions .

Scientific Research Applications

Fluoromisonidazole F-18 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in PET imaging to detect and quantify hypoxic regions in tumors. Hypoxia is a common characteristic of many solid tumors and is associated with poor prognosis and resistance to therapy. By imaging hypoxic regions, researchers and clinicians can better understand tumor biology, predict treatment response, and tailor therapeutic strategies .

In addition to oncology, this compound is used in research on various other diseases where hypoxia plays a critical role, such as cardiovascular diseases and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoromisonidazole F-18 typically involves a nucleophilic substitution reaction. The process begins with the precursor 1-(2-nitro-1-imidazolyl)-2-O-tetrahydropyranyl-3-O-tosylpropanediol. This precursor undergoes nucleophilic substitution with activated fluorine-18 fluoride to form the fluorinated intermediate. The intermediate is then subjected to acidic hydrolysis to remove the tetrahydropyran protecting group, yielding the desired this compound .

Industrial Production Methods

Industrial production of this compound often employs automated synthesis modules and purification strategies. One common method involves the use of solid-phase extraction (SPE) cartridges for purification. The synthesized product is retained on the SPE cartridge, while impurities are washed away. The purified product is then eluted with a small amount of ethanol in water .

Chemical Reactions Analysis

Types of Reactions

Fluoromisonidazole F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The key reaction involves the substitution of a tosyl group with fluorine-18 fluoride. Additionally, the compound can undergo hydrolysis reactions to remove protecting groups .

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound, with high radiochemical purity and yield .

Mechanism of Action

Fluoromisonidazole F-18 exerts its effects through a bioreductive process. In hypoxic conditions, the nitro group of the compound undergoes reduction, leading to the formation of reactive intermediates that bind to cellular macromolecules. This selective accumulation in hypoxic cells allows for the visualization of hypoxic regions using PET imaging .

Comparison with Similar Compounds

Fluoromisonidazole F-18 is one of several nitroimidazole-based radiotracers used for hypoxia imaging. Similar compounds include:

This compound is unique in its high radiochemical purity and yield, making it a preferred choice for clinical and research applications .

Properties

CAS No.

104613-87-8

Molecular Formula

C6H8FN3O3

Molecular Weight

188.15 g/mol

IUPAC Name

1-(18F)fluoranyl-3-(2-nitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C6H8FN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2/i7-1

InChI Key

HIIJZYSUEJYLMX-JZRMKITLSA-N

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(C[18F])O

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O

104613-87-8

Synonyms

(F-18) fluoromisonidazole
1-(2-nitro-1-imidazolyl)-3-fluoro-2-propanol
1-fluoro-2-hydroxypropyl-2-nitroimidazole
1-fluoromisonidazole
18F-fluoromisonidazole
18F-FMISO
fluoromisonidazole
fluoromisonidazole, 18F-labeled
fluoromisonidazole, tritium-labeled
fluoronormethoxymisonidazole
FMISO
Ro 07-0741

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluoromisonidazole F-18
Reactant of Route 2
Reactant of Route 2
Fluoromisonidazole F-18
Reactant of Route 3
Fluoromisonidazole F-18
Reactant of Route 4
Fluoromisonidazole F-18
Reactant of Route 5
Reactant of Route 5
Fluoromisonidazole F-18
Reactant of Route 6
Fluoromisonidazole F-18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.